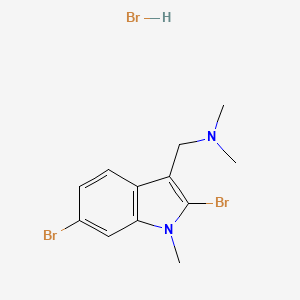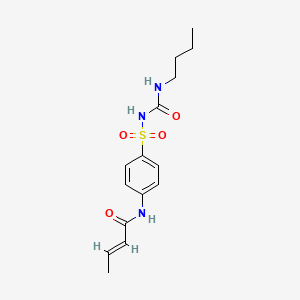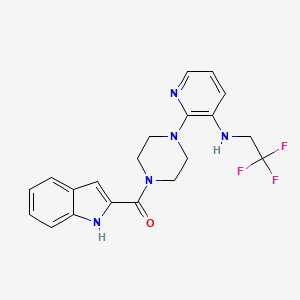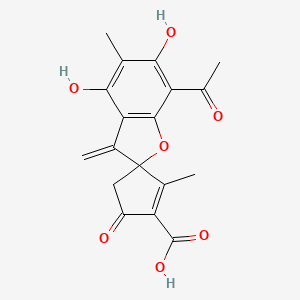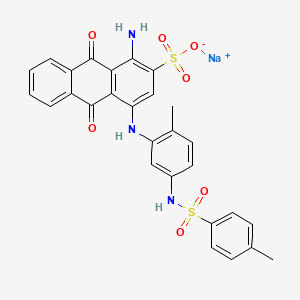
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate is a complex organic compound with the molecular formula C28H22N3NaO7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate typically involves multiple steps, starting from anthraquinone derivatives. The process includes sulfonation, amination, and coupling reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or acids/bases.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate involves its interaction with cellular components, leading to various biological effects. It targets specific molecular pathways, including those involved in oxidative stress and inflammation. The compound’s ability to intercalate with DNA and inhibit certain enzymes is also under investigation .
Comparison with Similar Compounds
Similar Compounds
1-amino-4-(phenylamino)anthraquinone: Another anthraquinone derivative with similar dye properties.
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)-9,10-dioxo-, monosodium salt: A closely related compound with slight structural variations.
Uniqueness
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate stands out due to its specific sulfonylamino and methylphenyl substitutions, which enhance its solubility and color properties, making it highly valuable in industrial applications .
Properties
CAS No. |
84057-97-6 |
|---|---|
Molecular Formula |
C28H22N3NaO7S2 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[2-methyl-5-[(4-methylphenyl)sulfonylamino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H23N3O7S2.Na/c1-15-7-11-18(12-8-15)39(34,35)31-17-10-9-16(2)21(13-17)30-22-14-23(40(36,37)38)26(29)25-24(22)27(32)19-5-3-4-6-20(19)28(25)33;/h3-14,30-31H,29H2,1-2H3,(H,36,37,38);/q;+1/p-1 |
InChI Key |
HUVRATWEFXEASA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


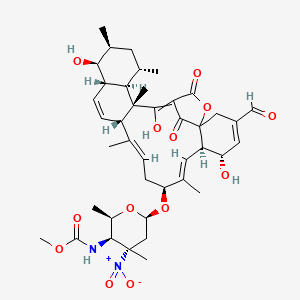
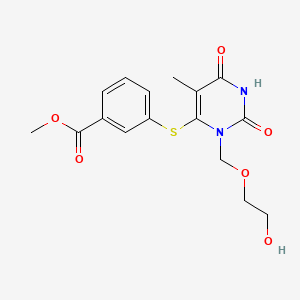
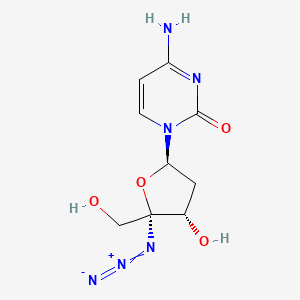
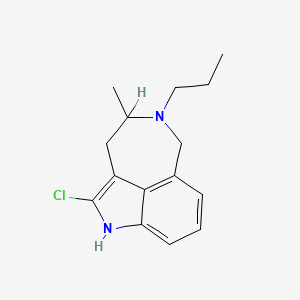

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
